molecular formula C22H23ClN2O4 B5319760 N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine

N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine

Cat. No. B5319760
M. Wt: 414.9 g/mol
InChI Key: OMOCXVYIFPLUGK-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine, commonly known as CMAV, is a synthetic compound used in scientific research for its various applications. CMAV has gained significant attention due to its potential to modulate protein-protein interactions and its ability to inhibit enzyme activity.

Mechanism of Action

CMAV exerts its effect by binding to the active site of enzymes or the protein-protein interaction site. CMAV contains a benzoyl group, which is known to interact with the hydrophobic pocket of enzymes, thereby inhibiting their activity. Additionally, CMAV contains an acryloyl group, which can form covalent bonds with amino acid residues of proteins, thereby disrupting protein-protein interactions.
Biochemical and Physiological Effects:
CMAV has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CMAV inhibits the activity of several enzymes, including cathepsin B, a protease involved in the degradation of extracellular matrix proteins. Additionally, CMAV has been shown to inhibit the activity of several kinases, including JNK and ERK, which play a critical role in various cellular processes, including cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

CMAV has several advantages for lab experiments. CMAV is a synthetic compound, which ensures high purity and reproducibility of the results. Additionally, CMAV has been shown to have a high affinity for enzymes and proteins, making it an effective tool for studying protein-protein interactions and enzyme activity. However, one of the limitations of CMAV is its potential to interact with other proteins and enzymes, leading to off-target effects.

Future Directions

The potential applications of CMAV in scientific research are vast. One of the future directions of CMAV research is the development of CMAV-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, CMAV can be used to study the role of protein-protein interactions in various biological processes, including signal transduction and gene regulation. Furthermore, CMAV can be used to develop new tools for studying enzyme activity and protein-protein interactions.
Conclusion:
CMAV is a synthetic compound used in scientific research for its various applications. The synthesis of CMAV involves a series of chemical reactions, and the compound has been shown to inhibit the activity of several enzymes and modulate protein-protein interactions. CMAV has several advantages for lab experiments, including high purity and reproducibility of the results. The potential applications of CMAV in scientific research are vast, and future directions of research include the development of CMAV-based drugs and new tools for studying enzyme activity and protein-protein interactions.

Synthesis Methods

The synthesis of CMAV involves a series of chemical reactions. The starting material for the synthesis is L-valine, which undergoes a reaction with N-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)acrylamide in the presence of a base, to form the desired product, CMAV. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

CMAV has been extensively used in scientific research for its various applications. One of the primary applications of CMAV is in the field of drug discovery. CMAV has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential drug candidate for the treatment of various diseases. Additionally, CMAV has been used to study protein-protein interactions, which play a crucial role in various biological processes, including signal transduction and gene regulation.

properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-13(2)19(22(28)29)25-21(27)18(12-15-6-10-17(23)11-7-15)24-20(26)16-8-4-14(3)5-9-16/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOCXVYIFPLUGK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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